O-De-phenyl Ostarine, also known as Enobosarm, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications in muscle wasting and osteoporosis. This compound acts by selectively binding to androgen receptors, mimicking the effects of anabolic steroids without the associated side effects. It is classified under nonsteroidal compounds and has been studied for its efficacy in promoting muscle growth and enhancing physical performance.
Ostarine was developed by GTx, Inc. and is classified as a nonsteroidal SARM. Its chemical structure allows it to selectively activate androgen receptors in muscle and bone tissues, making it a candidate for treating conditions like cachexia and sarcopenia. The compound's ability to enhance muscle mass while minimizing adverse effects has led to its illicit use in sports, resulting in its inclusion on the World Anti-Doping Agency's prohibited list .
The synthesis of O-De-phenyl Ostarine involves several steps, beginning with the bromination of specific phenyl derivatives. The process typically includes:
Technical details regarding the synthesis can vary based on the specific route chosen but generally emphasize efficiency and minimal use of hazardous reagents .
The molecular structure of Ostarine is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's IUPAC name is (2S)-N-[4-(Trifluoromethyl)phenyl]-2-{4-[2-(4-fluorophenyl)-1H-pyrazol-3-yl]phenyl}acetamide.
The three-dimensional structure can be visualized using molecular modeling software, which highlights its ability to fit into androgen receptors effectively .
Ostarine undergoes various chemical reactions that are crucial for its metabolism and pharmacokinetics:
These metabolic pathways are essential for understanding how Ostarine behaves in biological systems and its potential side effects .
The mechanism of action for O-De-phenyl Ostarine involves selective binding to androgen receptors in skeletal muscle and bone tissues. Upon binding, it activates signaling pathways that promote protein synthesis and muscle growth while inhibiting catabolic processes.
O-De-phenyl Ostarine exhibits several physical and chemical properties that are relevant for its pharmaceutical applications:
These properties influence formulation strategies for drug delivery systems aimed at maximizing bioavailability and therapeutic efficacy .
O-De-phenyl Ostarine has several scientific uses primarily in clinical research:
Despite its promising applications, concerns regarding safety and regulatory status continue to shape ongoing research efforts into this compound .
O-De-phenyl Ostarine (chemical name: N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenoxy)propanamide) is identified as a principal Phase I metabolite in human hepatocyte incubations of Ostarine (enobosarm). Liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS/MS) analyses reveal its formation via ether cleavage at the cyanophenoxy linkage, resulting in the loss of the 4-cyanophenol moiety [1] [8]. This metabolite consistently appears in incubations within 2–4 hours, with peak abundance correlating with incubation duration and substrate concentration. Quantitative assessments show O-De-phenyl Ostarine accounts for ~22% of total observed metabolites in hepatocyte models, underscoring its diagnostic utility as a biomarker for Ostarine exposure [1]. Structural identification is confirmed through diagnostic fragments at m/z 269.0549 (deprotonated dealkylated backbone) and m/z 118.0311 (cyanophenol fragment) in negative ionization mode [8].
Table 1: Key Metabolites Identified in Human Hepatocyte Incubations of Ostarine
Metabolite ID | Biotransformation | Abundance (Peak Area) | Retention Time (min) |
---|---|---|---|
O-De-phenyl Ostarine | Ether cleavage (dealkylation) | 8.0 × 10⁶ | 9.19 |
M1 | Ether cleavage + sulfation | 7.8 × 10⁵ | 4.96 |
M1a | Ether cleavage + glucuronidation | 6.0 × 10⁶ | 8.38 |
The biotransformation of Ostarine to O-De-phenyl Ostarine is mediated by microsomal cytochrome P450 (CYP) enzymes, predominantly CYP3A4. This is evidenced by inhibition assays using chemical probes (e.g., ketoconazole), which reduce metabolite formation by >80% [1]. The reaction proceeds via oxidative O-dealkylation: CYP3A4 catalyzes hydroxylation at the α-carbon of the ether group, leading to spontaneous cleavage and release of 4-cyanophenol. Concurrently, the propionamide backbone undergoes hydroxylation at position 3, forming a labile hemiacetal intermediate that decomposes to the observed metabolite [1] [8].
Notably, cytosolic enzymes (e.g., sulfotransferases) further transform the cleaved 4-cyanophenol into cyanophenol-sulfate (M1), detected at m/z 197.9872. This secondary metabolite is implicated in liver toxicity due to its electrophilic properties, though its formation is independent of the primary dealkylation pathway [1].
Ostarine metabolism exhibits distinct Phase I and Phase II profiles:
Table 2: Distribution of Phase I vs. Phase II Metabolites in Human Hepatocytes
Metabolic Phase | Reaction Type | Representative Metabolite(s) | Approximate Proportion |
---|---|---|---|
Phase I | Ether cleavage | O-De-phenyl Ostarine | 45% |
Hydroxylation | Hydroxybenzonitrile-Ostarine | 35% | |
Phase II | O-Glucuronidation | Ostarine-glucuronide | 15% |
Sulfation | Cyanophenol-sulfate (M1) | 5% |
Non-hydrolyzed urine samples primarily contain glucuronidated conjugates, whereas hydrolyzed urine reveals Phase I free metabolites (e.g., O-De-phenyl Ostarine), confirming Phase II pathways mask primary metabolites [1] [8].
Computational tools like GLORYx accurately predict Ostarine metabolites, including O-De-phenyl Ostarine. Using a rule-based approach, GLORYx simulates first-generation transformations:
For O-De-phenyl Ostarine, GLORYx predicts 12 first-generation and 34 second-generation metabolites, with ether cleavage ranking highest in probability. Experimental validation via LC-HRMS/MS confirms >85% concordance between predicted and observed metabolites [1].
Table 3: GLORYx Predictions vs. Experimental Observations for Ostarine Metabolites
Predicted Metabolite | Prediction Score | Experimentally Detected? | Key Diagnostic Fragments (m/z) |
---|---|---|---|
O-De-phenyl Ostarine | 0.92 | Yes | 269.0549, 118.0311 |
Hydroxy-Ostarine | 0.85 | Yes | 404.0865, 134.0311 |
Cyanophenol-sulfate | 0.75 | Yes | 197.9872 |
Dihydrodiol-Ostarine | 0.68 | No | – |
Discrepancies arise for low-probability metabolites (e.g., dihydrodiols), likely due to steric hindrance limiting enzymatic access [1].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3